3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The process generally includes:
Formation of the Pyrazole Ring: This step involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.
Attachment of the Pyridine Moiety: The pyrazole derivative is then reacted with a pyridine-based compound to introduce the pyridine ring.
Formation of the Oxadiazole Ring: The final step involves the cyclization reaction to form the oxadiazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Pyridine-2-carboxamide: Shares the pyridine moiety and carboxamide functional group.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring, used in various chemical and biological applications.
Uniqueness
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C15H15BrN6O2 |
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Molecular Weight |
391.22 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15BrN6O2/c1-9-13(16)10(2)22(20-9)8-12-19-15(24-21-12)14(23)18-7-11-5-3-4-6-17-11/h3-6H,7-8H2,1-2H3,(H,18,23) |
InChI Key |
XOBANBJFQATAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=CC=N3)C)Br |
Origin of Product |
United States |
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